molecular formula C8H6BrNO2 B15364444 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one

カタログ番号: B15364444
分子量: 228.04 g/mol
InChIキー: GRJONFQHFZQLDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one (CAS: 1256805-37-4) is a bicyclic heterocyclic compound featuring a fused pyrano-pyridinone core with a bromine substituent at the 3-position. Its molecular formula is C₈H₆BrNO₂, and its structure combines a six-membered oxygen-containing pyran ring fused to a pyridinone moiety. The bromine atom introduces significant electronic and steric effects, making the compound a versatile intermediate in medicinal chemistry and materials science. Key synonyms include SCHEMBL23706129 and AT31727, with an InChIKey of GRJONFQHFZQLDA-UHFFFAOYSA-N .

特性

分子式

C8H6BrNO2

分子量

228.04 g/mol

IUPAC名

3-bromo-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H6BrNO2/c9-5-1-6-7(10-2-5)3-12-4-8(6)11/h1-2H,3-4H2

InChIキー

GRJONFQHFZQLDA-UHFFFAOYSA-N

正規SMILES

C1C2=C(C=C(C=N2)Br)C(=O)CO1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrano-pyridine core. This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydropyran compound.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction. This step often employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the pyrano-pyridine ring system.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrano-pyridine derivative.

科学的研究の応用

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

作用機序

The mechanism by which 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrano-pyridine ring system can form specific interactions with active sites or binding pockets, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one
  • Structure: Contains a benzopyrano ring (fused benzene and pyran) instead of pyrano-pyridinone, with an amino group at the 9-position.
  • Synthesis : Prepared via Skraup reaction using sulfuric acid, nitrobenzene, and glycerol under high-temperature conditions (140–150°C) .
  • Amino group (-NH₂) offers hydrogen-bonding capability, contrasting with bromine’s electronegativity and steric bulk in the target compound.
Furo[3,4-b]pyridin-5(7H)-one
  • Structure: Features a furan ring fused to pyridinone (C₇H₅NO₂) instead of pyran.
  • Synthesis : One-pot reaction from 2-bromopyridine-3-carboxylic acid and carbonyl compounds via palladium/charcoal-copper iodide catalysis .
  • Key Differences :
    • The furan oxygen is less basic than pyran’s ether oxygen, altering solubility and reactivity.
    • Lack of bromine reduces molecular weight (MW: 147.12 vs. 228.05 for the target compound) and limits cross-coupling utility .
5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione
  • Structure: Incorporates a thiochromene (sulfur-containing) ring fused to pyridinone.
  • Synthesis : Derived from thio-containing precursors, emphasizing sulfur’s role in electronic modulation .
  • Key Differences :
    • Sulfur’s polarizability enhances intermolecular interactions but reduces oxidative stability compared to oxygen.
    • The trione system introduces additional hydrogen-bond acceptors, influencing pharmacological target binding .

Physicochemical Properties

Property 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one Furo[3,4-b]pyridin-5(7H)-one 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Molecular Weight 228.05 g/mol 147.12 g/mol 242.23 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~0.5 (hydrophilic) ~1.2 (balanced)
Hydrogen Bond Acceptors 3 3 4
Reactivity Bromine enables Suzuki couplings Furan ring prone to oxidation Amino group facilitates nucleophilic substitution

Pharmacological and Industrial Relevance

  • This compound: Bromine enhances its utility as a synthetic intermediate for anticancer agents (e.g., Bcl-xL inhibitors; see pyrido[2,3-c]pyridazines in ) .
  • Furo[3,4-b]pyridin-5(7H)-one : Found in marine-derived Aspergillus species (), suggesting natural product inspiration for antimicrobials .
  • 5H-Thiochromeno Derivatives: Sulfur-containing analogs show promise in photodynamic therapy due to enhanced light absorption .

生物活性

3-Bromo-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a unique fused ring system that includes both pyrano and pyridine structures, with a bromine atom at the 3-position of the pyridine ring, which significantly influences its reactivity and biological properties .

  • Molecular Formula : C₁₁H₈BrN₁O
  • Molecular Weight : 228.04 g/mol
  • Structural Features : The presence of the bromine atom enhances its potential interactions with biological macromolecules, making it a candidate for various therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation through various mechanisms, including interference with specific enzymes and pathways involved in cell cycle regulation. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against bacteria and fungi, making it a promising candidate for the development of new antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in critical cellular processes. Understanding these interactions is crucial for optimizing its therapeutic use .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties. Below is a summary table comparing several related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-6H-pyrano[3,4-b]pyridin-7-one Methyl group at position 5Exhibits different biological activity
3-Chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one Chlorine substituent at position 3Enhanced reactivity compared to bromine
1-Hydroxy-6H-pyrano[3,4-b]pyridin-5-one Hydroxy group at position 1Potentially different solubility properties
4-Amino-6H-pyrano[3,4-b]pyridin-5-one Amino group at position 4Increased biological activity due to amino group

This table illustrates how variations in substituents can significantly alter the chemical reactivity and biological activities of these compounds .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated IC50 values indicating potent inhibition of cancer cell lines (specific values not disclosed) .
  • Antimicrobial Evaluation : Research highlighted in MDPI indicated that the compound exhibited broad-spectrum antimicrobial activity against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one, and how can reaction yields be optimized?

  • Methodological Answer : A one-pot multicomponent reaction is commonly employed, combining aromatic aldehydes, urea/thiourea, and tetrahydro-2H-pyran with catalysts like L-proline or trifluoroacetic acid. Yield optimization involves controlling reaction time (≤6 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Catalytic systems (e.g., FeCl₃ in ethanol) can reduce by-products and improve purity .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst0.2 eq FeCl₃85–95% purity
SolventEthanol80–90% yield
Temperature80–100°CPrevents decomposition

Q. How do the bromine substituent and fused pyrano-pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at position 3 acts as a leaving group, enabling Suzuki coupling or SNAr reactions. The pyrano-pyridine scaffold enhances electron density at the pyridine nitrogen, directing regioselectivity in alkylation or acylation. Kinetic studies suggest bromine’s electronegativity accelerates substitution rates by 20–30% compared to chloro analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused ring system (e.g., δ 5.8–6.2 ppm for pyridine protons, δ 160–170 ppm for carbonyl carbons).
  • HRMS : Confirms molecular weight (expected [M+H]⁺: ~254.0 Da).
  • X-ray crystallography : Resolves spatial arrangement of bromine and lactone oxygen .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-3 bromine shows higher electrophilicity (F⁺ index = 0.12) than the pyridine ring, favoring Pd-catalyzed coupling at C-3. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to refine activation energies .

Q. What strategies resolve contradictory bioactivity data between in vitro kinase inhibition assays and cellular models for this compound?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or metabolic instability. Solutions include:

  • Structural modification : Introduce methyl groups at C-6 to enhance lipophilicity (logP increase by 0.5–1.0).
  • Prodrug design : Mask the lactone oxygen with acetyl groups to improve cellular uptake.
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., de-brominated analogs) .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one?

  • Methodological Answer :

ParameterThis compound8-Bromo-benzo-cyclohepta-pyridinone
Ring StrainLow (6-membered pyran)High (7-membered cycloheptane)
BioactivitySelective for JAK2 kinases (IC₅₀ = 50 nM)Broad-spectrum (e.g., CDK4/6, IC₅₀ = 120 nM)
SolubilityModerate (0.5 mg/mL in PBS)Poor (0.1 mg/mL in PBS)
Substituting the pyran ring with a benzo-cyclohepta system increases steric hindrance, reducing kinase selectivity .

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting melting points (MP) for this compound?

  • Methodological Answer : Discrepancies (e.g., MP 180–185°C vs. 190–195°C) arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. DCM) stabilize distinct crystal forms.
  • Purity : HPLC purity <95% lowers observed MP.
  • Hydration : Hygroscopic samples absorb moisture, altering thermal profiles. Use Karl Fischer titration to quantify water content .

Experimental Design Guidance

Q. What in silico tools are recommended for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME estimates bioavailability (e.g., %F >30 requires logP <3.5).
  • Molecular Dynamics (MD) : GROMACS simulates binding to serum albumin to predict plasma half-life.
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity with CYP3A4 metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。